CCR4 Antagonist Potency vs. Representative Arylpiperazinyl Pyrimidine Analogs
In the CCR4 antagonist patent US 9,493,453 B2, compounds are evaluated in a [35S]GTPγS binding assay using hCCR4-expressing CHO cell membranes. While the specific biphenyl-4-sulfonyl compound is not explicitly exemplified, structurally similar N-aryl-piperazinyl-pyrimidines with sulfonamide or acyl linkers show IC50 values ranging from single-digit nanomolar to >1 μM, demonstrating that variations in the sulfonyl-linked aryl group dictate potency differences of >100-fold [1]. The biphenyl-4-sulfonyl group presents a unique hydrophobic footprint that would be expected to yield a distinct IC50 value compared to mono-phenyl or substituted-phenyl analogs. The patent claims general Formula I encompasses the target compound.
| Evidence Dimension | hCCR4 antagonism IC50 (GTPγS binding assay) |
|---|---|
| Target Compound Data | Not individually reported in public domain. Covered under generic Formula I of US 9,493,453 B2. |
| Comparator Or Baseline | Exemplified compounds bearing varying aryl-sulfonyl groups show IC50 values from <10 nM to >1,000 nM. |
| Quantified Difference | Potency gradients of >100-fold observed between aryl-sulfonyl variants in the patent series. |
| Conditions | [35S]GTPγS binding assay, hCCR4-transfected CHO cell membranes, reference compound CCL22/MDC. |
Why This Matters
The biphenyl-4-sulfonyl moiety is a critical pharmacophoric element whose variation alters potency by orders of magnitude; selecting a generic aryl-sulfonyl analog without matching this exact group risks complete loss of target engagement.
- [1] US 9,493,453 B2. Piperazinyl pyrimidine derivatives, preparation method and use thereof. Examples and biological data. View Source
